molecular formula C19H19FN6O2 B2829771 1-(4-fluorophenyl)-5-methyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1904310-53-7

1-(4-fluorophenyl)-5-methyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2829771
CAS RN: 1904310-53-7
M. Wt: 382.399
InChI Key: DZINUFVITKLRFV-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-5-methyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H19FN6O2 and its molecular weight is 382.399. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-5-methyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-5-methyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Microwave-assisted synthesis techniques have facilitated the creation of hybrid molecules containing various chemical moieties, demonstrating significant antimicrobial, antilipase, and antiurease activities. These methodologies allow for the efficient generation of compounds with potential therapeutic applications, highlighting the role of advanced synthesis techniques in medicinal chemistry research (Başoğlu et al., 2013).

Antitumor Activity

The synthesis and characterization of compounds, such as 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, have been investigated for their antitumor activities. These studies demonstrate the potential of certain chemical structures in inhibiting cancer cell proliferation, thereby contributing to the development of new anticancer agents (Hao et al., 2017).

Antimicrobial Agents

Research into fluorinated amino-heterocyclic compounds bearing specific moieties has shown that these compounds exhibit significant antimicrobial activity. The presence of fluorine and nitro groups has been particularly noted for enhancing this activity, suggesting the importance of halogenation in the design of antimicrobial agents (Bawazir & Abdel-Rahman, 2018).

Novel Binding Interactions

The design and synthesis of novel compounds, such as triazole-based quinoline and coumarin derivatives, have explored their interaction with biological targets like serum albumins. Such studies provide insights into the potential therapeutic applications of these compounds, based on their binding properties and the resulting biological effects (Paul et al., 2019).

Antibacterial Quinolones

The development of novel quinolones with specific substituents has shown promising antibacterial activities against a range of Gram-positive and Gram-negative bacteria. These findings underscore the therapeutic potential of quinolones in treating bacterial infections, particularly those resistant to existing antibiotics (Kuramoto et al., 2003).

properties

IUPAC Name

1-(4-fluorophenyl)-5-methyl-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O2/c1-11-18(22-24-26(11)15-6-3-13(20)4-7-15)19(28)21-14-5-8-16-12(9-14)10-17(27)25(2)23-16/h3-4,6-7,10,14H,5,8-9H2,1-2H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZINUFVITKLRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3CCC4=NN(C(=O)C=C4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-5-methyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-1,2,3-triazole-4-carboxamide

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